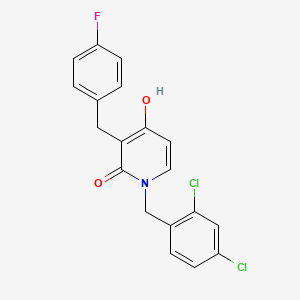

1-(2,4-dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

Description

Historical Context of Hydroxypyridinone Compound Development

Hydroxypyridinones (HOPOs), including derivatives such as 1-(2,4-dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone, emerged as critical scaffolds in metal chelation research during the 20th century. Early efforts focused on developing orally active iron chelators, with HOPOs identified for their high specificity and aqueous solubility. The pyridinone core’s versatility allowed derivatization into multidentate ligands, enabling applications in therapeutics, diagnostics, and environmental science. This compound represents a specialized variant with substituted benzyl groups, positioned within the broader HOPO family optimized for targeted biological interactions.

CAS Registry and Identification Parameters

Table 1: Core Identification Data

| Parameter | Value |

|---|---|

| CAS Registry Number | 478247-91-5 |

| Molecular Formula | C₁₉H₁₄Cl₂FNO₂ |

| Molecular Weight | 378.2 g/mol |

| SMILES | C1=CC(=CC=C1CC2=C(C=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O)F |

| InChI | InChI=1S/C19H14Cl2FNO2/c20-14-4-3-13(17(21)10-14)11-23-8-7-18(24)16(19(23)25)9-12-1-5-15(22)6-2-12/h1-8,10,24H,9,11H2 |

Nomenclature and Classification within Hydroxypyridinone Family

This compound belongs to the 3,4-dihydroxy-2(1H)-pyridinone subclass, characterized by:

- A pyridinone core with hydroxyl groups at positions 4 and 2.

- 1-(2,4-dichlorobenzyl) and 3-(4-fluorobenzyl) substituents, introducing steric and electronic effects.

- Bidentate coordination capacity via oxygen atoms at positions 2 and 4, enabling metal chelation.

Classification aligns with hydroxypyridinones modified at the N-1 and C-3 positions, a design strategy to enhance selectivity for transition metals like iron or zinc.

Position in the Broader Hydroxypyridinone Research Landscape

HOPO derivatives are pivotal in:

- Metal Chelation Therapy : Iron overload treatment, with derivatives like deferiprone (3,4-HOPO).

- Antimicrobial Agents : Inhibiting bacterial DNA gyrase/topoisomerase IV.

- Diagnostic Probes : Radiolabeled chelators for PET imaging (e.g., Zr-89).

This compound’s dichloro and fluoro substituents suggest optimization for:

- Enhanced hydrophobicity , improving membrane permeability.

- Tuned electronic properties , modulating metal-binding affinities.

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2FNO2/c20-14-4-3-13(17(21)10-14)11-23-8-7-18(24)16(19(23)25)9-12-1-5-15(22)6-2-12/h1-8,10,24H,9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEWBHPRDHUYOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=C(C=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone, a compound with the chemical formula C19H14Cl2FNO2, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory and neuroprotective effects, as well as its mechanisms of action.

- Chemical Name : this compound

- CAS Number : 478247-91-5

- Molecular Formula : C19H14Cl2FNO2

- Molecular Weight : 367.23 g/mol

Anti-inflammatory Effects

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, the inhibition of nitric oxide production and pro-inflammatory cytokines in microglial cells has been documented. This suggests a potential role in mitigating neuroinflammation associated with neurodegenerative diseases such as Parkinson's disease (PD) .

Neuroprotective Mechanisms

In vitro and in vivo studies have demonstrated that this compound may protect dopaminergic neurons from neurotoxic insults. The mechanism involves the attenuation of the NF-κB signaling pathway, which is crucial for inflammatory responses in glial cells. By inhibiting this pathway, the compound reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased neuroinflammation .

Antiproliferative Activity

In addition to its anti-inflammatory properties, related compounds have shown antiproliferative effects against various cancer cell lines. The evaluation of similar pyridinone derivatives against breast, colon, and lung cancer cells revealed promising results, indicating that these compounds may also possess anticancer properties through mechanisms that warrant further investigation .

Study 1: Neuroprotective Effects in PD Models

A study involving the administration of a structurally similar compound demonstrated significant neuroprotective effects in a mouse model of PD induced by MPTP. The treatment led to improved behavioral outcomes and reduced glial activation, showcasing the potential therapeutic applications of pyridinone derivatives in treating neurodegenerative diseases .

Study 2: Antiproliferative Activity

Another investigation focused on the antiproliferative effects of pyridinone derivatives on human cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, suggesting their potential use in cancer therapy .

Data Tables

| Property | Value |

|---|---|

| Boiling Point | 549.3 ± 50.0 °C (Predicted) |

| Density | 1.464 ± 0.06 g/cm³ (Predicted) |

| pKa | Not specified |

| Biological Activity | Observations |

|---|---|

| Anti-inflammatory | Inhibition of NO production |

| Neuroprotective | Protection against MPTP-induced toxicity |

| Antiproliferative | Significant activity against cancer cell lines |

Scientific Research Applications

Antimicrobial Activity

DBFHP has demonstrated potent antimicrobial properties, particularly against various strains of bacteria and fungi. Studies have shown that derivatives of pyridinone compounds exhibit significant inhibitory effects on microbial growth, making them valuable in the development of new antibiotics and antifungal agents .

Antiviral Properties

Research indicates that DBFHP may possess antiviral activity, particularly against RNA viruses. Its structural features allow for effective interaction with viral enzymes, potentially inhibiting viral replication processes. This application is particularly relevant in the context of emerging viral infections .

Cancer Research

The compound's ability to modulate cell signaling pathways has led to investigations into its anticancer properties. Preliminary studies suggest that DBFHP can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Polymer Chemistry

DBFHP can be utilized as a building block in the synthesis of functional polymers. Its hydroxypyridinone moiety can participate in various polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties .

Nanotechnology

The compound's unique structure allows for its incorporation into nanomaterials, enhancing their functionality. For instance, DBFHP-modified nanoparticles have shown improved drug delivery capabilities due to their ability to target specific cells or tissues .

Case Studies and Research Findings

Comparison with Similar Compounds

Research Findings and Bioactivity

Antimicrobial and Antiviral Potential

- 3-(2,4-Dichlorobenzyl) analogs demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values <10 µg/ml .

- Pyridinones with fluorobenzyl groups (e.g., 1-cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone) showed moderate inhibition of SARS-CoV-2 main protease (Mpro) in computational studies .

Enzyme Inhibition and Molecular Docking

- Molecular docking of a related compound, 1-(2,4-dichlorobenzyl)-3-[thiazolyliden]-indol-2-one , revealed strong binding to bacterial dihydrofolate reductase (DHFR) via halogen and hydrophobic interactions .

- The 4-fluorobenzyl group in the target compound may enhance selectivity for kinases or proteases due to its electron-withdrawing effects .

Preparation Methods

Construction of the 4-Hydroxy-2(1H)-pyridinone Core

The synthesis of the 4-hydroxy-2-pyridinone scaffold is central to preparing the target compound. Several methods have been reported for constructing this core, involving condensation and cyclization reactions starting from malonate derivatives and appropriate amines or nitriles.

Condensation of Ethyl Acetoacetate and Aqueous Ammonia:

Ethyl acetoacetate in aqueous ammonia medium can be converted into an imino ester intermediate, which upon condensation with diethyl malonate yields ethyl 4-hydroxy-2-pyridinone-3-carboxylate derivatives. This method offers broad functional group tolerance and ecofriendly conditions.Reaction of Phenylacetonitrile with Malonyl Chloride:

The pyridinone moiety can be formed by reacting phenylacetonitrile with malonyl chloride to give an intermediate that undergoes electrophilic addition to form substituted pyridinones.One-Pot Tandem Conversion Using Ethyl Bromoacetate and Nitriles:

A convenient method involves the Blaise reaction intermediate formed by nitriles reacting with ethyl bromoacetate in tetrahydrofuran (THF), which rearranges and cyclizes to the 2-pyridinone structure.Cyclization of Enamine Intermediates:

Starting from ethyl chloroacetoacetate, benzyl etherification followed by one-carbon homologation and Claisen condensation leads to pyrone intermediates, which upon heating with aromatic amines undergo ring transformation to form the pyridinone ring.

Saponification and Final Functional Group Adjustments

Following the construction of the pyridinone ring and benzyl substitutions, saponification or hydrolysis steps are used to convert ester intermediates into the corresponding acid or hydroxyl derivatives when necessary, ensuring the 4-hydroxy group is correctly positioned. This is typically done under mild basic conditions followed by acidification.

Representative Synthesis Procedure (Literature-Based Example)

Analytical and Purification Techniques

- Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Purification: Precipitates are filtered and washed with cold water or recrystallized from acetone/methanol mixtures.

- Characterization: Melting points, IR spectra (noting C=O and OH stretches), LC-MS (electrospray ionization), and NMR (1H and 13C) confirm structure and purity.

Summary Table of Key Synthetic Features

Q & A

Basic: What are the common synthetic routes for synthesizing this compound, and what critical parameters influence reaction yields?

Methodological Answer:

Synthesis typically involves multi-step substitution reactions on the pyridinone core. A general approach includes:

- Step 1: Alkylation of the pyridinone hydroxyl group using 2,4-dichlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Introduction of the 4-fluorobenzyl group via nucleophilic substitution or coupling reactions. Evidence suggests using phase-transfer catalysts to enhance regioselectivity .

- Critical Parameters:

- Temperature: Optimal range of 60–80°C to balance reaction rate and byproduct formation.

- Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates.

- Base Selection: Weak bases (e.g., K₂CO₃) minimize side reactions like hydrolysis .

Basic: Which spectroscopic techniques are most effective for confirming structural integrity, and what characteristic signals should researchers prioritize?

Methodological Answer:

- 1H/13C NMR:

- 4-Hydroxy Pyridinone Core: A singlet at δ ~12 ppm (1H, -OH) and deshielded carbonyl carbon at δ ~165 ppm (13C) .

- Substituents:

- Dichlorobenzyl: Aromatic protons as doublets (δ 7.2–7.8 ppm) with coupling constants reflecting ortho/para substitution .

- Fluorobenzyl: Distinct 19F NMR signal at δ ~-115 ppm .

- ESI-MS: Confirm molecular ion ([M+H]+) and isotopic pattern matching chlorine/fluorine atoms .

- IR: Broad O-H stretch (~3200 cm⁻¹) and conjugated C=O stretch (~1670 cm⁻¹) .

Advanced: How can researchers optimize regioselectivity during the introduction of the 4-fluorobenzyl substituent?

Methodological Answer:

Regioselectivity challenges arise due to competing nucleophilic sites on the pyridinone ring. Strategies include:

- Protecting Group Chemistry: Temporarily block the 4-hydroxy group with TBDMS-Cl before benzylation .

- Metal-Mediated Coupling: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise fluorobenzyl attachment, leveraging boronate intermediates .

- Solvent Effects: Low-polarity solvents (e.g., THF) reduce steric hindrance at the target position .

Advanced: How should researchers resolve contradictions in enzyme inhibition data across assay systems?

Methodological Answer:

Discrepancies may arise from assay conditions or target flexibility. Mitigation strategies:

- Control Experiments:

- Orthogonal Assays: Compare fluorescence-based activity with radiometric or SPR-based binding assays .

- Structural Analysis: Use X-ray crystallography or molecular docking to identify binding pose variations between enzyme isoforms .

Advanced: How can computational modeling predict binding modes with target enzymes?

Methodological Answer:

- Docking Workflow:

- Protein Preparation: Generate homology models if crystal structures are unavailable (e.g., using AlphaFold).

- Ligand Parameterization: Assign partial charges to the compound’s electronegative groups (Cl, F) using DFT calculations .

- Binding Site Analysis: Prioritize residues interacting with the dichlorobenzyl/fluorobenzyl moieties (e.g., hydrophobic pockets).

- Validation: Compare docking scores with experimental IC₅₀ values and mutagenesis data .

Advanced: What strategies improve the compound’s solubility for in vivo studies without compromising activity?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) at the 4-hydroxy position .

- Co-Solvent Systems: Test biocompatible solvents like PEG-400 or cyclodextrin-based formulations .

- Salt Formation: React the pyridinone hydroxyl with Na or K hydroxide to enhance aqueous solubility .

Advanced: How do substituent variations (e.g., Cl vs. F position) impact biological activity?

Methodological Answer:

- Comparative SAR Study:

- Synthesize analogs with substituent swaps (e.g., 3-Cl instead of 4-F) .

- Test against target enzymes using standardized kinetic assays.

- Electrostatic Potential Maps: Use computational tools (e.g., Gaussian) to visualize how halogen positions affect ligand-receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.